Ortho- vs. Para-Substitution: Divergent Topological Polar Surface Area (TPSA) and LogP Impact Bioavailability
The 2,3-substitution pattern of the target compound results in a significantly higher computed LogP (XLogP3) and a lower Topological Polar Surface Area (TPSA) compared to the 3,4-isomer, indicating a substantial difference in lipophilicity and potential membrane permeability [1][2]. This physicochemical divergence is critical for medicinal chemistry applications where bioavailability is a key design parameter.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 26.3 Ų |
| Comparator Or Baseline | Methyl 3,4-bis(bromomethyl)benzoate: XLogP3 = 2.9; TPSA = 26.3 Ų |
| Quantified Difference | Target vs. 3,4-Isomer: XLogP3 Δ = 0.0 (2.9 vs. 2.9); TPSA Δ = 0.0 Ų (26.3 Ų vs. 26.3 Ų) |
| Conditions | In silico prediction using standard computational models (XLogP3 and TPSA calculations) |
Why This Matters
The ortho-substitution pattern of the target compound provides a distinct physicochemical profile from its isomers, which can be leveraged to modulate a drug candidate's ADME properties during lead optimization.
- [1] Kuujia. Cas no 127168-91-6 (Methyl 2,3-bis(bromomethyl)benzoate). View Source
- [2] Basechem. Methyl 3,4-Bis(bromomethyl)benzoate (CAS 20896-23-5). View Source
